beta-L-Fucose
beta-L-Fucose
Beta-L-Fucose, also known as B-L-fuc, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Beta-L-Fucose is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-L-Fucose is also a parent compound for other transformation products, including but not limited to, 2-deoxy-2-fluoro-beta-L-fucose, beta-L-fucose 1-phosphate, and quercetin 3-O-beta-L-fucopyranoside.
Beta-L-fucose is a L-fucopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-fucose.
Beta-L-fucose is a L-fucopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-fucose.
Brand Name:
Vulcanchem
CAS No.:
11116-03-3
VCID:
VC20952063
InChI:
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
SMILES:
CC1C(C(C(C(O1)O)O)O)O
Molecular Formula:
C6H12O5
Molecular Weight:
164.16 g/mol
beta-L-Fucose
CAS No.: 11116-03-3
Cat. No.: VC20952063
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beta-L-Fucose, also known as B-L-fuc, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Beta-L-Fucose is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-L-Fucose is also a parent compound for other transformation products, including but not limited to, 2-deoxy-2-fluoro-beta-L-fucose, beta-L-fucose 1-phosphate, and quercetin 3-O-beta-L-fucopyranoside. Beta-L-fucose is a L-fucopyranose with a beta-configuration at the anomeric position. It is an enantiomer of a beta-D-fucose. |
|---|---|
| CAS No. | 11116-03-3 |
| Molecular Formula | C6H12O5 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 |
| Standard InChI Key | SHZGCJCMOBCMKK-KGJVWPDLSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)O)O)O)O |
| Melting Point | 140 °C |
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